4-(Benzyloxy)-2-methylbutan-2-ol
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Overview
Description
4-(Benzyloxy)-2-methylbutan-2-ol is an organic compound that belongs to the class of alcohols It features a benzyloxy group attached to a butanol backbone, with a methyl group at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2-methylbutan-2-ol can be achieved through several methods. One common approach involves the alkylation of 4-hydroxybenzyl alcohol with 2-methyl-2-butanol in the presence of a suitable base, such as potassium carbonate, under reflux conditions . Another method includes the use of benzyl chloride and 2-methyl-2-butanol in the presence of a strong base like sodium hydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to ensure the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-2-methylbutan-2-ol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Secondary alcohols, hydrocarbons.
Substitution: Various substituted butanols.
Scientific Research Applications
4-(Benzyloxy)-2-methylbutan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-2-methylbutan-2-ol involves its interaction with various molecular targets. It can act as a substrate for enzymes, leading to the formation of reactive intermediates that exert biological effects. The pathways involved may include oxidative stress responses and modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(Benzyloxy)-2-methylbutan-2-ol is unique due to its specific structural features, such as the benzyloxy group and the methyl substitution at the second carbon. These characteristics confer distinct chemical reactivity and biological activity compared to other similar compounds .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
138432-95-8 |
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Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
2-methyl-4-phenylmethoxybutan-2-ol |
InChI |
InChI=1S/C12H18O2/c1-12(2,13)8-9-14-10-11-6-4-3-5-7-11/h3-7,13H,8-10H2,1-2H3 |
InChI Key |
JKJJBQPURRJMLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCOCC1=CC=CC=C1)O |
Origin of Product |
United States |
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